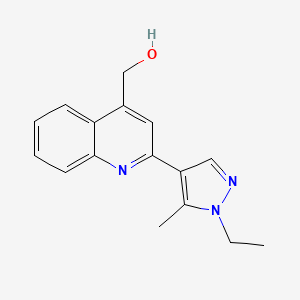
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline with 1-ethyl-5-methyl-1H-pyrazole under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substituents: Halogens like chlorine or bromine, introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction of the quinoline ring can produce a tetrahydroquinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in material science are vast and varied.
Mechanism of Action
The mechanism of action of (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline and pyrazole rings allow it to bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular pathways, influencing biological processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-(1-Ethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol: Similar structure but without the methyl group on the pyrazole ring.
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is unique due to the specific substitution pattern on the pyrazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
[2-(1-ethyl-5-methylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-3-19-11(2)14(9-17-19)16-8-12(10-20)13-6-4-5-7-15(13)18-16/h4-9,20H,3,10H2,1-2H3 |
InChI Key |
SANGVFFDVAFDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


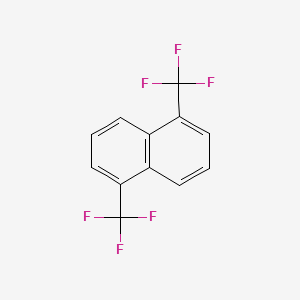
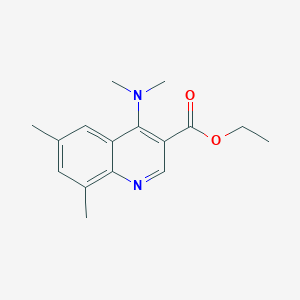
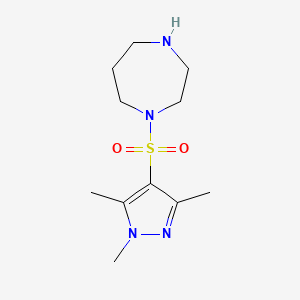

![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)

![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)


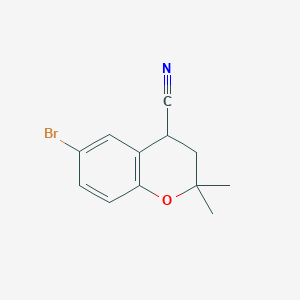


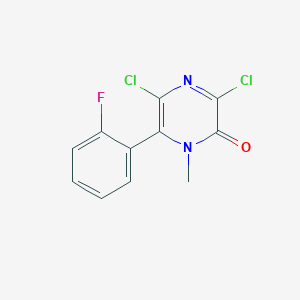
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
